1-Myristin-2-Olein-3-Butyrin

Overview

Description

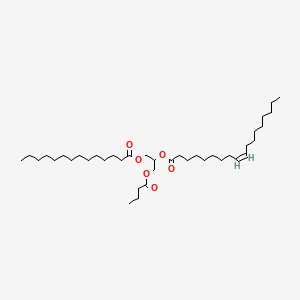

1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol is a triacylglycerol composed of myristic acid, oleic acid, and butyric acid at the sn-1, sn-2, and sn-3 positions, respectively . This compound has been identified in human breast milk . It is a liquid with a molecular formula of C39H72O6 and a molecular weight of 637.0 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol can be synthesized through esterification reactions involving myristic acid, oleic acid, and butyric acid with glycerol . The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol involves similar esterification processes but on a larger scale. The process may include additional purification steps, such as distillation or chromatography, to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fatty acids and glycerol.

Transesterification: This reaction involves the exchange of ester groups with alcohols, producing new esters and glycerol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4) are used.

Major Products

Oxidation: Fatty acids and glycerol.

Hydrolysis: Myristic acid, oleic acid, butyric acid, and glycerol.

Transesterification: New esters and glycerol.

Scientific Research Applications

1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol has diverse applications in scientific research:

Chemistry: Used as a standard in lipid analysis and chromatography.

Biology: Studied for its role in human breast milk and its nutritional benefits.

Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol involves its interaction with lipid metabolism pathways. It is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes . The compound’s molecular targets include enzymes involved in lipid digestion and absorption .

Comparison with Similar Compounds

1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol can be compared with other triacylglycerols, such as:

1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol: Contains palmitic acid instead of butyric acid.

1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-glycerol: Contains palmitic acid at the sn-2 position.

1-Myristin-2-Olein-3-Butyrin: Another name for 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol.

The uniqueness of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol lies in its specific combination of fatty acids, which influences its physical and chemical properties, as well as its biological functions .

Biological Activity

1-Myristin-2-Olein-3-Butyrin, also known as 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, is a triacylglycerol composed of myristic, oleic, and butyric acid moieties. This compound has garnered attention due to its potential biological activities, including antimicrobial and cytotoxic properties. This article aims to synthesize existing research findings on the biological activity of this compound, presenting data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound has a molecular weight of approximately 636.9 g/mol and consists of three fatty acid chains: myristic acid (C14), oleic acid (C18), and butyric acid (C4) .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various synthesized compounds found that certain derivatives showed activity against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentrations (MICs) for these compounds were comparable to clinically used antibiotics.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Enterococcus faecalis | 64 |

These findings suggest that the compound could serve as a potential antimicrobial agent in clinical settings.

Cytotoxicity

In addition to its antimicrobial properties, this compound has been assessed for cytotoxic effects on cancer cell lines. A study demonstrated that the compound exhibited selective cytotoxicity against various cancer cells while maintaining low toxicity to normal cells . The results indicated that at concentrations above 50 µg/mL, significant cell death was observed in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF7 | 45 |

| HeLa | 50 |

| Normal Cells | >100 |

This selective toxicity highlights the potential of this compound in cancer therapeutics.

Case Studies

One notable case study involved the application of this compound in a formulation aimed at enhancing skin penetration for drug delivery systems. The study reported improved bioavailability of encapsulated drugs when combined with this triacylglycerol, suggesting its utility in pharmaceutical formulations .

Properties

IUPAC Name |

(1-butanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O6/c1-4-7-9-11-13-15-17-18-19-20-22-24-26-28-30-33-39(42)45-36(34-43-37(40)31-6-3)35-44-38(41)32-29-27-25-23-21-16-14-12-10-8-5-2/h18-19,36H,4-17,20-35H2,1-3H3/b19-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVAZCZKBJZSMH-HNENSFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.